molecular formula C22H20Cl2N2O3S B7714740 N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide

N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide

Cat. No. B7714740
M. Wt: 463.4 g/mol
InChI Key: IDBRMRBRBPEWOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide, also known as BCS-1, is a chemical compound that has been used in scientific research for its potential therapeutic applications. BCS-1 is a sulfonamide derivative that exhibits anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide is not fully understood. However, it has been suggested that N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide may exert its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. COX-2 and LOX are enzymes that are involved in the production of prostaglandins and leukotrienes, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide has been shown to exhibit anti-inflammatory and analgesic properties in animal models. In addition, N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide has also been reported to have low toxicity in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide in lab experiments include its potential therapeutic applications in cancer, inflammation, and pain. N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide has also been reported to have low toxicity in animal models. However, one limitation of using N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide in lab experiments is that its mechanism of action is not fully understood.

Future Directions

For the study of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide include further investigation of its mechanism of action and the development of new analogs with improved therapeutic properties.

Synthesis Methods

The synthesis of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide involves the reaction of 4-chlorobenzylamine with 4-chlorobenzaldehyde to form 4-chloro-N-(4-chlorobenzyl)benzaldehyde. The resulting compound is then reacted with N-benzyl-2-aminobenzenesulfonamide to form N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide. The synthesis of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide has been reported in the literature and can be carried out in a laboratory setting.

Scientific Research Applications

N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. In cancer research, N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide has also been studied for its anti-inflammatory and analgesic properties. In animal models, N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide has been shown to reduce inflammation and pain.

properties

IUPAC Name

N-benzyl-2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O3S/c23-19-8-6-18(7-9-19)15-26(30(28,29)21-12-10-20(24)11-13-21)16-22(27)25-14-17-4-2-1-3-5-17/h1-13H,14-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBRMRBRBPEWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide

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